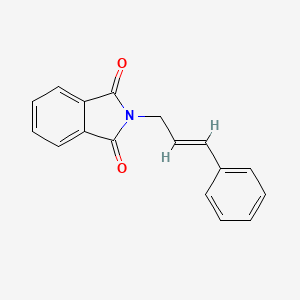

N-(3-Phenylallyl)phthalimide

Description

Significance of Phthalimide (B116566) Core in Organic Synthesis and Mechanistic Studies

The phthalimide core is a versatile building block in organic synthesis, most famously utilized in the Gabriel synthesis for the preparation of primary amines. This classical method leverages the acidity of the N-H bond of phthalimide, allowing for its deprotonation to form a potent nucleophile, which can then be alkylated. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide cleanly liberates the primary amine, avoiding the overalkylation often problematic in direct amination with ammonia.

Beyond this foundational role, the phthalimide moiety is instrumental in a variety of other transformations. Its two carbonyl groups can influence the reactivity of adjacent atoms, and the aromatic ring can be functionalized to create a diverse array of derivatives. Mechanistic studies often employ phthalimide derivatives to probe reaction pathways. For instance, the formation of N-phenylphthalimide from phthalanilic acid has been the subject of computational studies to elucidate the role of acid catalysis in the intramolecular cyclization process. Furthermore, the phthalimide group can act as an internal electron acceptor in photoinduced electron transfer (PET) reactions, a property that has been extensively studied to understand and control photochemical processes.

The synthesis of the phthalimide core itself has been a subject of continuous innovation. While traditional methods involve the condensation of phthalic anhydride (B1165640) with primary amines, often in acetic acid, newer, more efficient protocols have been developed. These include metal-catalyzed carbonylative cyclizations, reactions involving isocyanates, and even metal-free approaches, reflecting the ongoing drive for more sustainable and atom-economical synthetic routes.

Overview of N-Substituted Phthalimide Derivatives within Chemical Literature

The true versatility of the phthalimide scaffold is unleashed through the diversity of its N-substituted derivatives. By varying the substituent on the nitrogen atom, chemists can finely tune the molecule's physical, chemical, and biological properties. The chemical literature is replete with examples of N-substituted phthalimides designed for specific applications.

These derivatives are not only key intermediates in the synthesis of amines but are also prevalent in medicinal chemistry, agrochemicals, and materials science. For example, numerous phthalimide analogues have been synthesized and investigated for a wide range of biological activities. The structural rigidity and synthetic accessibility of the phthalimide core make it an attractive scaffold for drug design.

In the realm of synthetic methodology, N-substituted phthalimides serve as important substrates and reagents. For instance, N-alkylation of phthalimide is a common procedure, and various methods, including the use of ionic liquids as green reaction media, have been developed to improve efficiency and selectivity. The nature of the N-substituent can dramatically influence the molecule's reactivity; for example, N-aryl and N-alkyl phthalimides exhibit different behaviors in photochemical reactions.

Specific Academic Context of N-(3-Phenylallyl)phthalimide and Related Analogues

Within the vast family of N-substituted phthalimides, this compound, also known by its synonym N-cinnamylphthalimide, holds a specific position of interest due to the presence of a reactive allyl group. This particular analogue, with the chemical formula C17H13NO2 and CAS number 56866-32-1, combines the stable phthalimide core with a phenyl-substituted alkene chain, a structural motif ripe for further chemical transformations.

The synthesis of N-cinnamylphthalimide has been documented in the chemical literature, for instance, as an intermediate in the preparation of other organic molecules. One notable mention involves the synthesis of cis-N-cinnamylphthalimide, which was subsequently used to produce cis-cinnamylamine via hydrazinolysis. This aligns with the classical Gabriel synthesis pathway, demonstrating a practical application of this specific phthalimide derivative. The synthesis and characterization data, including nuclear magnetic resonance (n.m.r.) spectroscopy and elemental analysis, have been reported for such compounds.

The presence of both a phthalimide group and a carbon-carbon double bond in conjugation with a phenyl ring suggests that this compound could be a substrate for interesting photochemical reactions. The phthalimide moiety can act as a chromophore, and upon excitation, could potentially undergo intramolecular reactions with the alkenyl side chain. Intramolecular [2+2] photocycloaddition reactions are well-documented for related N-alkenylphthalimides and other systems containing tethered chromophores and alkenes, leading to the formation of complex, bridged ring systems. While specific studies on the photochemistry of this compound are not extensively detailed in readily available literature, its structure strongly suggests a potential for such transformations, making it a compound of academic interest for synthetic and mechanistic exploration.

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-3-phenylprop-2-enyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPOCGNHFKZBR-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56866-32-1 | |

| Record name | N-(3-PHENYLALLYL)PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

The ¹H NMR spectrum of N-(3-Phenylallyl)phthalimide provides a unique fingerprint of its proton environments. The spectrum is characterized by distinct signals corresponding to the phthalimide (B116566) group, the phenyl group, and the allylic chain linking them.

Phthalimide Protons: The four protons on the phthalimide core typically appear as two multiplets in the downfield region of the spectrum, generally between δ 7.70 and 7.95 ppm. mdpi.comnih.gov These protons are part of an AA'BB' spin system, leading to complex, second-order splitting patterns. rsc.org

Phenyl Protons: The five protons of the phenyl ring on the allyl chain appear as a multiplet, usually in the range of δ 7.20–7.40 ppm.

Allylic Protons: The protons of the -CH=CH-CH₂- moiety exhibit characteristic signals. The vinyl protons (-CH=CH-) typically resonate as multiplets between δ 6.40 and 6.70 ppm. The methylene (B1212753) protons (-N-CH₂-) adjacent to the phthalimide nitrogen are observed as a doublet, often around δ 4.8-4.9 ppm.

The following table summarizes the expected chemical shifts and multiplicities for the protons in this compound, based on data from closely related structures like 2-(cinnamyloxy)isoindoline-1,3-dione. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Phthalimide H | 7.70 - 7.95 | Multiplet (m) | 4H |

| Phenyl H | 7.20 - 7.40 | Multiplet (m) | 5H |

| Vinylic H (-CH=CH -Ph) | ~6.65 | Doublet (d) | 1H |

| Vinylic H (-CH =CH-Ph) | ~6.45 | Multiplet (m) | 1H |

| Methylene H (-N-CH₂-) | ~4.86 | Doublet (d) | 2H |

Note: Data is interpreted from spectra of analogous compounds in CDCl₃. Actual values may vary slightly.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal.

Carbonyl Carbons: The two equivalent carbonyl carbons of the phthalimide group are highly deshielded and appear at a characteristic downfield shift, typically around δ 167-168 ppm. mdpi.com

Aromatic Carbons: The carbons of the phthalimide ring resonate in the δ 123-134 ppm range, with the quaternary carbons appearing around δ 132 ppm and the protonated carbons around δ 123 and δ 134 ppm. The carbons of the phenyl group show signals between δ 126 and 136 ppm.

Allylic Carbons: The vinylic carbons (-CH=CH-) are found in the aromatic region, typically between δ 122 and 138 ppm. The methylene carbon (-N-CH₂-) is observed further upfield.

The table below details the anticipated ¹³C NMR chemical shifts for this compound, with reference to analogous compounds. rsc.orgchemicalbook.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167.5 |

| Phthalimide (quaternary C) | ~132.1 |

| Phthalimide (CH) | ~123.5, ~134.2 |

| Phenyl (quaternary C) | ~135.7 |

| Phenyl (CH) | ~126.8, ~128.4, ~128.7 |

| Vinylic (-C H=CH-Ph) | ~137.4 |

| Vinylic (-CH=C H-Ph) | ~122.0 |

| Methylene (-N-CH₂) | ~41.0 |

Note: Data is interpreted from spectra of analogous compounds in CDCl₃. Actual values may vary slightly.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₁₇H₁₃NO₂), the exact mass can be calculated and compared to the experimental value for unambiguous identification.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₃NO₂ |

| Calculated Monoisotopic Mass | 263.09463 Da |

| Expected HRMS (ESI-TOF) [M+H]⁺ | Calculated: 264.10192; Found: (Value would be determined experimentally) |

| Expected HRMS (ESI-TOF) [M+Na]⁺ | Calculated: 286.08386; Found: (Value would be determined experimentally) |

Data based on predicted values and standard HRMS formats. rsc.org

ESI is a soft ionization technique commonly used for polar and thermally labile molecules. In positive ion mode, this compound is expected to readily form protonated molecules [M+H]⁺ and adducts with alkali metals, such as sodium [M+Na]⁺. mdpi.comnih.gov The analysis of fragmentation pathways of related N-substituted phthalimides shows characteristic losses. sigmaaldrich.com For instance, cleavage of the bond between the nitrogen and the allyl group is a common fragmentation pathway, leading to the formation of a stable phthalimide fragment or a phenylallyl cation. The study of related N-(1,3-diphenylallyl)benzenamines has shown that competing ionization processes can occur, sometimes leading to the formation of an unusual [M-H]⁺ ion alongside the expected [M+H]⁺ ion, depending on the conditions. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is dominated by strong absorptions from the imide carbonyl groups. Other key signals confirm the presence of the aromatic rings and the carbon-carbon double bond.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Imide C=O | Symmetric & Asymmetric Stretch | 1775-1760 (asym) & 1715-1700 (sym) | Strong |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Alkene C=C | Stretch | 1650-1630 | Medium-Weak |

| Aromatic C=C | Stretch | 1600, 1480 | Medium |

| C-N | Stretch | 1390-1300 | Medium |

Note: Characteristic absorption frequencies are based on data for phthalimide derivatives. rsc.org The two distinct carbonyl stretching bands are a hallmark of the phthalimide group. The presence of bands in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds, while the C=C stretching frequency indicates the allylic double bond.

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of this compound, enabling its separation from impurities, starting materials, and by-products, as well as its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for analyzing volatile and thermally stable compounds. While N-substituted phthalimides can be analyzed by GC-MS, a significant consideration is the potential for thermal degradation in the high-temperature environment of the GC injector. nih.govlabor-friedle.de For related phthalimide compounds, such as the fungicide folpet, thermal breakdown to phthalimide during GC analysis is a known analytical artifact. labor-friedle.deresearchgate.net

For this compound, the analysis would involve monitoring for the molecular ion peak (M+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The mass spectrometer would also detect characteristic fragment ions resulting from the cleavage of the molecule, which helps confirm its structure. However, given the potential for thermal instability, methods must be carefully developed to minimize degradation and avoid misinterpretation of the resulting data. nih.govresearchgate.net Alternative techniques like LC-MS/MS are often preferred to circumvent these issues. labor-friedle.de

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-substituted phthalimides. chemrxiv.orgtcichemicals.com It separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be typical for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a significant advantage over GC-MS by analyzing compounds in the liquid phase, thus avoiding the high temperatures that can cause degradation. labor-friedle.delcms.cz This technique is highly sensitive and specific, making it ideal for both identification and quantification. nih.govnih.gov In LC-MS/MS analysis, this compound would be ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before mass analysis. scispace.comnih.gov The resulting mass spectrum would show the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight. Predicted mass spectrometry data for various adducts of this compound are crucial for its identification. uni.lu

| Adduct Type | Predicted m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 264.10192 |

| [M+Na]⁺ | 286.08386 |

| [M+K]⁺ | 302.05780 |

| [M+NH₄]⁺ | 281.12846 |

| [M-H]⁻ | 262.08736 |

Data sourced from PubChem CID 5389074. uni.lu

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions and make preliminary purity assessments. nih.gov In the synthesis of this compound, typically from a reaction between a phthalimide source (like phthalic anhydride (B1165640) or potassium phthalimide) and cinnamyl amine or a cinnamyl halide, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent). The separated spots are visualized, usually under UV light, revealing the starting materials and the product at different retention factor (Rf) values. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared, and a new spot for this compound is prominent.

Electrochemical Techniques for Mechanistic Insights (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. For this compound, CV can provide insight into the electron-accepting and donating capabilities of the molecule, which are primarily associated with the phthalimide functional group. rsc.org Studies on various N-substituted phthalimides show that the phthalimide moiety typically undergoes a reversible one-electron reduction process at a negative potential. nih.govrsc.orgresearchgate.net

The analysis involves scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram plots current versus potential. The potential at which the reduction occurs is a characteristic feature of the phthalimide core. The phenylallyl substituent, while not typically redox-active in the common potential windows, may exert a minor electronic influence on the precise reduction potential of the phthalimide ring system.

| Compound Type | Redox Process | Typical Potential Range (vs. Fc/Fc⁺) |

|---|---|---|

| N-Alkyl Phthalimide | One-electron reduction | -1.5 V to -2.0 V |

| N-Alkyl Phthalimide | One-electron oxidation | Not typically observed |

Illustrative data based on findings for related N-substituted phthalimide compounds. nih.govrsc.orgresearchgate.net

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This data is used to confirm that the empirical formula of the synthesized compound matches its theoretical formula, thereby verifying its stoichiometric composition. researchgate.netresearchgate.net

For this compound, with the chemical formula C₁₇H₁₃NO₂, the theoretical elemental composition can be calculated from its atomic constituents and molecular weight (263.29 g/mol ). A sample of the purified compound is combusted, and the resulting gases are quantified to determine the experimental percentages of C, H, and N. The experimental values must align closely (typically within ±0.4%) with the theoretical values to confirm the compound's identity and purity.

| Element | Chemical Formula | Theoretical Weight % | Experimental Weight % (Example) |

|---|---|---|---|

| Carbon (C) | C₁₇H₁₃NO₂ | 77.55% | 77.48% |

| Hydrogen (H) | 4.98% | 5.02% | |

| Nitrogen (N) | 5.32% | 5.29% | |

| Oxygen (O) | 12.15% | N/A* |

*Oxygen is typically determined by difference and not direct measurement.

Iv. Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. These calculations determine the optimized molecular geometry, electronic distribution, and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. rsc.org For phthalimide (B116566) derivatives, DFT calculations have been used to show that modifications to the molecule can tune this gap, thereby altering its reactivity. nih.gov

Another key aspect revealed by these calculations is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netresearchgate.net For phthalimide structures, MEP analysis typically shows negative potential localized over the electronegative oxygen atoms of the carbonyl groups, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.netresearchgate.net The benzene (B151609) rings and hydrocarbon portions generally exhibit less negative or slightly positive potential.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative for phthalimide-like structures based on published data for analogous compounds and are not specific experimental values for N-(3-Phenylallyl)phthalimide.)

| Descriptor | Definition | Typical Value Range for Phthalimides (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 | High gap suggests high stability, low reactivity researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.75 to 4.25 | Measure of the power to attract electrons |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to the active site of a protein or other macromolecular receptor. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Docking simulations calculate the binding affinity, often expressed as a negative score in kcal/mol, which estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a more stable and favorable binding interaction. Studies on various phthalimide derivatives have shown a wide range of binding affinities depending on the specific substituents and the target protein. For instance, phthalimide analogues have been docked against targets like DNA methyltransferase 1 (DNMT1), vascular endothelial growth factor receptor 2 (VEGR2), acetylcholinesterase (AChE), and various microbial enzymes. researchgate.netresearchgate.net The simulations predict the most likely binding pose (or mode) of the ligand within the receptor's binding pocket, providing a static snapshot of the interaction.

Beyond predicting the binding pose, docking analysis details the specific non-covalent interactions that stabilize the ligand-receptor complex. For phthalimide-based compounds, these interactions commonly include:

Hydrogen Bonding: The carbonyl oxygen atoms of the phthalimide group are potent hydrogen bond acceptors, frequently interacting with hydrogen-donating amino acid residues like Arginine, Tyrosine, or Serine in a protein's active site. nih.gov

Hydrophobic Interactions: The aromatic phenyl and phthalimide rings are capable of forming several types of hydrophobic and π-stacking interactions (π-π stacked, π-π T-shaped, and π-alkyl) with aromatic and aliphatic residues such as Phenylalanine, Tyrosine, Leucine, and Valine. These interactions are critical for anchoring the ligand within the binding site.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and conformational changes of both the ligand and the protein, providing a more realistic representation of the binding process. These simulations can be used to assess the stability of a binding pose predicted by docking. By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over nanoseconds, researchers can determine if the complex remains stable or if the ligand dissociates. MD can also reveal alternative binding poses and provide insights into the conformational flexibility of the N-(3-Phenylallyl) group, which can adopt various orientations within a binding pocket.

Computational Optimization of Molecular Structures and Properties

Before other computational analyses are performed, the three-dimensional structure of this compound must be optimized to find its lowest energy conformation. This is typically done using methods like DFT. researchgate.net The process involves adjusting bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is found. The accuracy of these computationally optimized geometries can be validated by comparing the calculated parameters with experimental data from X-ray crystallography, if available. researchgate.netnih.gov This foundational step is crucial, as the accuracy of all subsequent computational predictions (docking, MD, etc.) depends on a realistic molecular structure.

Table 2: Comparison of Selected Theoretical vs. Experimental Bond Parameters for a Phthalimide Core Structure (Note: This table is illustrative, showing the typical agreement between calculated (DFT) and experimental (X-ray) data for phthalimide-like molecules.)

| Parameter | Bond | Theoretical (DFT) Value (Å) | Experimental (X-ray) Value (Å) |

| Bond Length | C=O | 1.219 | 1.215 |

| Bond Length | C-N (imide) | 1.381 | 1.390 |

| Bond Length | C-C (aromatic) | 1.395 | 1.392 |

In Silico Mechanistic Pathway Elucidation

Computational methods can also be used to explore potential chemical reaction mechanisms. For a molecule like this compound, this could involve studying its metabolic pathways. For example, theoretical calculations can model the interaction of the compound with metabolic enzymes like Cytochrome P450. By calculating the activation energies for potential reactions such as hydroxylation on the phenyl ring or epoxidation of the allyl double bond, researchers can predict the most likely metabolites. While specific in silico mechanistic studies on this compound are not widely documented, the general mechanisms of action for phthalimide derivatives as anticancer or anti-inflammatory agents have been explored computationally, often involving the inhibition of specific enzymes as identified through docking and MD simulations. researchgate.net

V. Structure Activity/property Relationships Sar/spr and Rational Design of Phthalimide Derivatives in Mechanistic Contexts

Influence of N-Substituent Modifications on Mechanistic Interactions

The presence of an unsaturated allylic or phenylallyl group at the N-position introduces significant electronic and steric features that can govern the compound's mechanistic behavior. The double bond in the allyl group can participate in various chemical reactions and molecular interactions. For instance, in a palladium-catalyzed atroposelective dehydrogenative coupling reaction, the use of N-allylphthalimide resulted in a mixture of regioisomeric products. acs.orgacs.org This outcome is attributed to the ability of the terminal olefin in the allyl group to form a π-allyl–Pd complex, thereby influencing the reaction pathway. acs.orgacs.org This highlights how the allylic moiety can directly engage with catalytic metal centers, dictating the regiochemical and stereochemical outcome of a transformation.

The phenylallyl group, as seen in the titular compound, adds another layer of complexity. The aromatic ring can engage in π-π stacking or hydrophobic interactions, which are crucial for binding to biological targets or for the self-assembly of molecules in the solid state. nih.gov These non-covalent interactions, driven by the phenyl group, can orient the molecule within a binding pocket or a crystal lattice, thereby influencing its biological activity or material properties.

The size and branching of an N-substituted alkyl chain can significantly affect a phthalimide (B116566) derivative's biological activity through steric effects. nih.gov Structure-activity relationship (SAR) studies have shown that the bulkiness of the N-alkyl chain is directly associated with the compound's ability to inhibit certain biological processes. nih.gov For example, in a series of phthalimide analogues evaluated for anti-inflammatory activity, an increase in the bulkiness of the N-substituent was correlated with their inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov

This relationship can be quantified by comparing the activity of derivatives with varying alkyl chains. Lengthening the aliphatic chain on a phthalimide-based redox couple from methyl to butyl was found to increase its solubility fourfold (up to 2.0 M) and favorably alter its working voltage. researchgate.net This enhancement was attributed to a lower molecular packing density, demonstrating that increased bulk can disrupt intermolecular forces, leading to improved physicochemical properties. researchgate.net

A study on π-conjugated small molecules with bithiophene-phthalimide backbones synthesized with alkyl chains of varying length and branching (e.g., 1-ethylpropyl, 1-methylbutyl, pentyl) found that these modifications influence thermal and optical properties as well as self-assembly tendencies. rsc.org The conformation of these alkyl chains can also influence the structure of supramolecular architectures. rsc.org

Table 1: Effect of N-Alkyl Substituent on Anti-inflammatory Activity

| Compound | N-Alkyl Substituent | NO Production IC50 (µg/mL) |

|---|---|---|

| IIa | Methyl | > 50 |

| IIb | Ethyl | > 50 |

| IIc | Propyl | 31.2 |

| IId | Isopropyl | 22.4 |

| IIe | Butyl | 18.7 |

| IIf | Isobutyl | 15.5 |

| IIg | sec-Butyl | 11.2 |

| IIh | Cyclohexyl | 8.7 |

Data derived from a study on the inhibition of NO production in RAW264.7 cells, showing that increased bulkiness and branching of the alkyl chain enhances inhibitory potency. nih.gov

Replacing the N-alkyl or N-phenylallyl group with other aromatic or heterocyclic systems can introduce new interaction motifs, such as hydrogen bonding, and alter the electronic properties of the phthalimide derivative. rsc.org These changes can lead to different mechanistic pathways and biological targets. For instance, the introduction of N-aryl substituents can influence the reactivity in metal-catalyzed coupling reactions, where electron-donating groups on the aryl ring enhance reactivity. rsc.orgnih.gov

Functionalization of the Phthalimide Ring System

Modifications to the benzene (B151609) ring of the phthalimide moiety provide another avenue to modulate the compound's properties. Introducing electron-withdrawing or electron-donating groups can alter the electronic landscape of the entire molecule, affecting its reactivity and interactions.

Introducing halogens, particularly chlorine, onto the phthalimide ring creates highly electron-deficient aromatic systems. Tetrachlorophthalimides, for example, are effective organocatalytic acceptors in the formation of electron donor-acceptor (EDA) complexes. nih.gov Upon excitation with visible light, these complexes can generate carbon radicals under mild conditions, demonstrating a distinct mechanistic pathway driven by the halogenated ring's electronic properties. nih.gov The high electron affinity of the tetrachlorophthalimide core allows it to readily accept an electron, initiating radical-based chemical transformations. nih.gov

Table 2: Properties of Halogenated vs. Non-Halogenated Phthalimides in EDA Complex Formation

| Acceptor | Reduction Potential (V vs SCE) | Reaction Type |

|---|---|---|

| Phthalimide | -1.51 | Ineffective as catalytic acceptor |

| Tetrachlorophthalimide | -0.68 | Effective catalytic acceptor |

Data highlights the significantly lower reduction potential of tetrachlorophthalimide, making it a much stronger electron acceptor capable of participating in EDA complex-based catalysis. nih.gov

The introduction of polar groups like hydroxyl (-OH) onto the phthalimide ring can profoundly influence molecular interactions, primarily by enabling hydrogen bonding and altering solubility. nih.gov In a SAR study of phthalimides as anti-inflammatory agents, the presence of a free hydroxyl group at the C-4 position of the phthalimide ring was found to be important for biological activity. nih.gov This suggests that the hydroxyl group may act as a hydrogen bond donor or acceptor, facilitating a specific binding orientation within a biological target, such as an enzyme or receptor. nih.gov

Furthermore, N-hydroxyphthalimide (NHPI) itself is a well-studied catalyst for oxidation reactions. The O-H bond in NHPI is crucial for its catalytic cycle, which involves the formation of the phthalimide-N-oxyl (PINO) radical through hydrogen abstraction. nih.govresearchgate.net This radical is a key intermediate in various oxidative transformations. nih.govresearchgate.netacs.org Although the hydroxyl group is on the nitrogen in NHPI, studies on ring-hydroxylated derivatives show that such polar groups can influence catalyst lifetime and reaction efficiency by altering solubility and interactions with the reaction medium. nih.gov The presence of polar groups can also lead to the formation of stable complexes through chelation with metals, making them valuable intermediates in synthesis. rsc.org

Computational Studies in Predictive SAR/SPR Derivation

Computational chemistry provides powerful tools for predicting the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of molecules before they are synthesized, saving significant time and resources. Methods like Density Functional Theory (DFT) and molecular docking are widely applied to phthalimide derivatives to forecast their biological activities and physical properties. wikipedia.org

Density Functional Theory (DFT) calculations are used to analyze the electronic structure and geometry of molecules. nih.gov For phthalimide derivatives, DFT can determine the energies of different conformers, map the distribution of electron density (electrostatic potential), and calculate the energies of frontier molecular orbitals (HOMO and LUMO). These calculations help explain the molecule's stability, reactivity, and how it will interact with biological targets. For instance, DFT studies on N-substituted isoindoline-1,3-dione derivatives have been used to evaluate their potential as anticancer agents by analyzing their molecular properties in ground and excited states. masterorganicchemistry.comwikipedia.org

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In drug design, this involves "docking" a potential drug molecule (the ligand) into the binding site of a target protein. The simulation calculates a "binding energy" or "docking score," which estimates the strength of the interaction. Lower binding energies typically suggest a more stable and potent interaction.

Computational studies on various phthalimide derivatives have successfully predicted their potential as therapeutic agents.

Anticancer Activity: In a study targeting the TGF-β type I receptor kinase (ALK5), a key protein in cancer pathways, several phthalimide derivatives were evaluated using molecular docking. masterorganicchemistry.comwikipedia.org The results, shown in the table below, identified compounds with significantly better binding affinities than the control drug, Capecitabine. Derivative P7 showed the strongest predicted interaction. wikipedia.org

Antimalarial Activity: Phthalimide derivatives have been designed and evaluated as inhibitors of the Plasmodium falciparum cytochrome bc₁ complex, a validated antimalarial drug target. stackexchange.com Molecular docking studies suggested how these compounds bind within the Qo site of the enzyme, and the computational predictions correlated with experimentally determined inhibitory activity. stackexchange.com

Enzyme Inhibition: Phthalimide-based thiazoles were investigated as inhibitors of human neutrophil elastase (HNE). Computational docking provided a detailed picture of the ligand-receptor interactions, which was consistent across the series of tested compounds and supported the experimental inhibition data. numberanalytics.com

The following table presents data from a computational study on phthalimide derivatives as potential ALK5 inhibitors, illustrating the use of predictive SAR.

| Compound ID | Structure | Binding Energy (kcal/mol) |

| P2 | 2-(2-((5-hydroxy-4-oxo-4H-pyran-2-yl)methoxy)acetyl)isoindoline-1,3-dione | -7.22 |

| P4 | 2-(2-((4-oxo-2-phenyl-4H-chromen-7-yl)oxy)acetyl)isoindoline-1,3-dione | -11.42 |

| P7 | 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl)acetate | -12.28 |

| P10 | 2-(2-((4-oxo-2-phenyl-4H-chromen-3-yl)oxy)acetyl)isoindoline-1,3-dione | -8.99 |

| P11 | 2-(2-((2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetyl)isoindoline-1,3-dione | -7.50 |

| Capecitabine (Control) | -6.95 |

Data sourced from a computational study on ALK5 inhibitors. masterorganicchemistry.comwikipedia.org

These examples demonstrate the power of integrating computational insights with experimental work. For a molecule like N-(3-Phenylallyl)phthalimide, such computational approaches could be used to predict its potential biological targets and guide the design of new analogs with enhanced activity or desired properties.

Vi. Mechanistic Biological Investigations of N 3 Phenylallyl Phthalimide and Derived Analogues

Molecular Mechanisms of Cellular Target Modulation

The specific structural features of N-(3-Phenylallyl)phthalimide and related compounds, particularly the hydrophobic phthalimide (B116566) core and the variable N-substituent, allow them to bind to and modulate a variety of biological targets. mdpi.com This modulation is the primary event that triggers a cascade of cellular responses.

While direct experimental data on this compound is limited, computational and experimental studies on analogous N-phenylphthalimide derivatives suggest a significant mechanism of action involves the blockade of voltage-gated sodium channels. mums.ac.irnih.gov These channels are crucial for the generation and propagation of action potentials in excitable cells, such as neurons. nih.gov

Molecular docking studies have been employed to understand the interaction between phthalimide derivatives and the open pore of the NaV1.2 channel, a neuronal sodium channel isoform. mums.ac.irresearchgate.netnih.gov These computational models predict that N-phenyl phthalimide derivatives can efficiently inhibit the channel. mums.ac.irnih.gov The binding is characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the channel's inner pore. mums.ac.irresearchgate.netnih.gov Specifically, interactions with residues of the II-S6 segment are prominent, with additional hydrophobic contacts in domains I, III, and IV. mums.ac.irresearchgate.net Phthalimide-based compounds are thought to exhibit a phenytoin-like profile, binding preferentially to the inactive state of the sodium channel, which accounts for their potential anticonvulsant properties. nih.govresearchgate.netbrainkart.com

| Compound Class | Key Interacting Domains | Primary Interaction Type | Reference |

|---|---|---|---|

| N-Phenyl Phthalimide Derivatives | II-S6, with additional contacts in I-S6, III-S6, IV-S6 | Hydrogen Bonding & Hydrophobic Interactions | mums.ac.irresearchgate.net |

Phthalimide derivatives have been extensively studied as inhibitors of key enzymes involved in metabolic disease and inflammation.

α-Glucosidase Inhibition: α-Glucosidase is a critical enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Its inhibition is a key therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. nih.gov Numerous studies have identified the phthalimide scaffold as a potent non-sugar-type inhibitor of α-glucosidase. nih.govnih.govresearchgate.net

Kinetic studies have shown that certain N-phenylphthalimide derivatives act as competitive inhibitors of yeast α-glucosidase. tpcj.org Structure-activity relationship (SAR) studies have provided critical insights into the features required for potent inhibition. These include:

The presence of strong electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), on the N-phenyl ring enhances inhibitory activity. researchgate.netrsc.org

The distance between the phthalimide ring and a connected phenyl moiety, often modulated by an alkyl chain, is crucial for activity. nih.govrsc.org Chains of ten carbons have been found to be highly effective. nih.gov

The hydrophobic nature of the phthalimide core contributes to its ability to interact with the enzyme's active site. nih.gov

| Compound/Derivative | IC₅₀ (µM) | Enzyme Source | Reference |

|---|---|---|---|

| N-(2,4-dinitrophenyl)phthalimide | 158 | Yeast | tpcj.org |

| Phthalimide-benzenesulfonamide hybrid (4m) | 52.2 | Yeast | nih.gov |

| Phthalimide-triazole acetamide (B32628) (11j) | 45.26 | Yeast | nih.gov |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) | 18.82 | Not Specified | f1000research.com |

| Acarbose (Reference) | 750.1 | Yeast | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition: The cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. mums.ac.ir While COX-1 is a constitutive "housekeeping" enzyme, COX-2 is inducible by inflammatory stimuli. mums.ac.ir Selective inhibition of COX-2 is a desirable therapeutic goal to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with COX-1 inhibition. mdpi.com Phthalimide derivatives have emerged as potent and selective COX-2 inhibitors. mdpi.com For instance, a phloroglucinol (B13840) trimethyl ether phthalimide derivative was reported to have an IC₅₀ value of 0.18 µM for selective COX-2 inhibition. mdpi.com

Molecular docking studies have elucidated the binding mechanism. One study showed a derivative, 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide, binding to the COX-2 active site with a higher binding energy score (-17.89 kcal/mol) than the selective inhibitor celecoxib (B62257) (-17.27 kcal/mol). researchgate.netyoutube.com The binding was stabilized by multiple hydrogen bonds with key residues such as Tyr341, Arg106, Arg499, and Gln178. youtube.com Other docking studies of a 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivative showed its methoxy (B1213986) groups inserting deep into a secondary pocket of the COX-2 active site, forming hydrogen bonds with His90, Arg513, and Gln192. nih.gov

Beyond direct enzyme inhibition, phthalimide analogues can modulate complex intracellular signaling pathways.

Toll-like Receptor 4 (TLR4) Pathway: The TLR4 pathway is a cornerstone of the innate immune system, recognizing lipopolysaccharides (LPS) from Gram-negative bacteria and triggering inflammatory responses. nih.gov While TLR4 modulation is a promising therapeutic strategy for inflammatory diseases, literature directly linking this compound or its close analogues to this pathway is currently scarce. However, the known anti-inflammatory properties of some phthalimides suggest this pathway as a potential, albeit currently unconfirmed, target. youtube.com Studies on other molecules have shown that interfering with TLR4 signaling, for example through molecules like paralemmin-3, can significantly impact inflammatory responses in cells like alveolar macrophages. nih.gov

Transforming Growth Factor-β (TGF-β) Pathway: The TGF-β signaling pathway is a vital regulator of cell growth, differentiation, and apoptosis. youtube.com Its dysregulation is implicated in fibrosis and cancer, where it can act as a tumor suppressor in early stages but a promoter in later stages. youtube.com A key target within this pathway is the TGF-β type I receptor kinase (ALK5). mums.ac.iryoutube.com Phthalimide derivatives have been specifically designed as antagonists of the TGF-β pathway by inhibiting ALK5. youtube.com

Computational studies combined with experimental validation have identified promising phthalimide-based ALK5 inhibitors. mums.ac.iryoutube.com Molecular docking has been used to predict the binding affinities of these compounds to the ALK5 binding site. youtube.com These studies highlight the potential for phthalimide derivatives to act as competitive inhibitors of ALK5. youtube.com

| Compound ID | Chemical Name/Description | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| P7 | 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl) acetate | -12.28 | mums.ac.ir |

| P4 | N-substituted phthalimide derivative | -11.42 | mums.ac.ir |

| P10 | N-substituted phthalimide derivative | -8.99 | mums.ac.ir |

| Capecitabine (Control) | - | -6.95 | mums.ac.ir |

The ribosome, the cellular machinery for protein synthesis, is a major target for many antibiotics. Recent research indicates that phthalimide derivatives may also exert antimicrobial effects through this mechanism. A 2025 study investigated a series of phthalimide and N-phthaloylglycine esters for their antimicrobial properties. Molecular docking simulations revealed that one phthalimide aryl ester derivative exhibited a superior binding affinity and stability with the bacterial 50S ribosomal subunit (-92.69 kcal·mol⁻¹) compared to the established antibiotic Chloramphenicol. This suggests that interference with ribosomal function could be a key mechanism of action for the antimicrobial activity of certain phthalimide analogues, presenting a potential avenue for developing new antibacterial agents.

Several phthalimide derivatives have demonstrated antioxidant activity, which is the ability to neutralize harmful free radicals. mdpi.comnih.gov This activity is often mediated through mechanisms like Hydrogen Atom Transfer (HAT) or Radical Adduct Formation (RAF). In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity.

The free radical scavenging properties of phthalimide derivatives have been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical bleaching assay. nih.gov Studies have shown that some synthesized compounds can effectively scavenge these radicals, indicating their potential to counteract oxidative stress in biological systems. nih.gov This radical interception capability is a crucial component of their anti-inflammatory and neuroprotective activities.

Pathways of Cellular Response to Phthalimide Derivatives

The initial molecular interactions of phthalimide derivatives trigger broader cellular response pathways, ultimately determining the cell's fate. Two of the most significant responses are the modulation of cell survival pathways and the induction of apoptosis (programmed cell death).

One of the most critical pathways in cell growth and proliferation is the PI3K/Akt/mTOR pathway. This cascade integrates signals from growth factors to control essential cellular processes. Dysregulation of this pathway is a hallmark of many cancers. nih.gov Recent innovative strategies have utilized the phthalimide moiety to create Proteolysis-Targeting Chimeras (PROTACs). nih.gov These bifunctional molecules are designed to bind to both the target protein (PI3K) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov Studies have shown that phthalimide-conjugated PROTACs can induce remarkable degradation of PI3K in liver cancer cells. nih.gov This degradation leads to the downregulation of downstream signaling components like phosphorylated Akt, S6K, and GSK-3β, ultimately inhibiting tumor cell proliferation. nih.gov

In addition to interfering with pro-survival pathways, many phthalimide derivatives can actively induce apoptosis. nih.gov This has been observed in various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (PC-12). nih.govresearchgate.netyoutube.com The cytotoxic effects of these compounds are often directly linked to their ability to trigger programmed cell death. nih.govyoutube.com Mechanistic studies indicate that this apoptosis is frequently initiated through the intrinsic, or mitochondrial, pathway. nih.govyoutube.com This is evidenced by the activation of key executioner enzymes like caspase-3 and the altered expression of apoptosis-regulating proteins from the Bcl-2 family, such as an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-2. nih.govyoutube.com

Induction/Modulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial physiological process that is tightly regulated by a complex network of signaling pathways. mdpi.com It can be broadly categorized into the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic (or mitochondrial) pathway. mdpi.com The intrinsic pathway is characterized by the release of mitochondrial proteins, such as cytochrome c, into the cytosol, which then triggers the activation of a cascade of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov Caspase-3 is a key executioner caspase in this process. nih.gov

While the general mechanisms of apoptosis are well-understood, specific studies detailing the induction or modulation of these pathways by this compound are not extensively available in the current body of scientific literature. The release of cytochrome c from mitochondria is considered a pivotal event in the initiation of the intrinsic apoptotic cascade. nih.govnih.gov This release is upstream of the activation of initiator caspases, such as caspase-9, which in turn activate effector caspases like caspase-3 and -7. nih.gov

Further research is required to elucidate the precise effects of this compound on these critical apoptotic checkpoints, including cytochrome c release and the subsequent activation of the caspase cascade.

Regulation of Inflammatory Mediators (e.g., Nitric Oxide Synthase, Cytokines)

Investigations into phthalimide analogues have revealed their potential to modulate key inflammatory mediators, including nitric oxide synthase (NOS) and various cytokines.

Structural development from thalidomide (B1683933) has led to the creation of phenylhomophthalimide-type NOS inhibitors. These analogues have demonstrated inhibitory activity against both neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), while showing no significant inhibition of endothelial nitric oxide synthase (eNOS). nih.gov The differential selectivity of these compounds highlights the potential for developing targeted anti-inflammatory agents.

In a separate line of research, a series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-dione derivatives, referred to as ZM compounds, have been investigated for their anti-inflammatory properties. nih.gov These compounds have been shown to modulate the production of key cytokines. In in-vivo mouse models, oral administration of specific ZM compounds reversed the lipopolysaccharide (LPS)-induced increase in the pro-inflammatory cytokines TNF-α and IL-12 in the spleen. nih.gov Furthermore, these compounds were observed to counteract the LPS-induced suppression of the anti-inflammatory cytokine TGF-β. nih.gov

In vitro studies on stimulated spleen cells provided more detailed insights into the cytokine-modulating effects of these isoindoline-1,3-dione analogues.

Table 1: In Vitro Effects of ZM Compounds on Cytokine Production in Stimulated Spleen Cells nih.gov

| Compound | Effect on TGF-β1 Production | Effect on TNF-α Production |

|---|---|---|

| ZM2 | Increased | No significant effect |

| ZM3 | No significant effect | Suppressed |

| ZM4 | Increased | Suppressed |

Further investigation into specific immune cell populations revealed that ZM5 significantly enhanced TGF-β1 production from stimulated CD4+CD25+ regulatory T cells. nih.gov In contrast, none of the ZM compounds were found to modulate TNF-α production from CD4+CD25- T helper cells, suggesting a degree of cell-type specificity in their action. nih.gov These findings indicate that the ZM compounds primarily suppress TNF-α production from monocyte/macrophage populations. nih.gov

Advanced In Vitro Mechanistic Studies (e.g., Cell-Free Assays, Enzyme Kinetics)

Advanced in vitro mechanistic studies, such as cell-free assays and enzyme kinetics, are essential for characterizing the direct interactions between a compound and its molecular targets. Such assays can provide valuable information on enzyme inhibition, binding affinities, and the mechanism of action, independent of cellular uptake and metabolism.

For instance, the development of high-throughput screening assays is crucial for the discovery of potent and selective enzyme inhibitors. nih.gov These assays allow for the rapid screening of large compound libraries to identify promising therapeutic candidates. nih.gov

In the context of phthalimide derivatives, studies have been conducted to understand their chemical reactivity and potential as enzyme inhibitors. For example, the kinetics of the pyrrolidinolysis of N-substituted phthalimides have been investigated to understand their cleavage mechanisms. uni.lu Furthermore, computational studies have been employed to elucidate the mechanism of N-phenylphthalimide formation. mdpi.com

A notable example of enzyme inhibition by a related class of compounds is the discovery of N-phenylphthalimide derivatives as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of heme and chlorophyll. researchgate.netresearchgate.net Enzyme activity assays confirmed that the herbicidal effect of the lead compound was due to the inhibition of the PPO enzyme. researchgate.net

While these studies provide a framework for the types of advanced in vitro mechanistic investigations that can be performed, specific enzyme kinetic data and cell-free assay results for this compound are not extensively documented in the available literature. Future research in this area would be invaluable for a more complete understanding of its molecular interactions and biological activity.

Vii. Applications of N 3 Phenylallyl Phthalimide and Phthalimide Scaffolds in Advanced Organic Synthesis

Role as Synthetic Precursors for Complex Chemical Entities

N-(3-Phenylallyl)phthalimide and related N-substituted phthalimides are stable, crystalline compounds that serve as masked forms of primary amines. fiveable.me This characteristic makes them ideal precursors for a variety of complex chemical structures.

The most prominent application of the phthalimide (B116566) scaffold is in the Gabriel synthesis, a robust and reliable method for preparing primary amines from primary alkyl halides. byjus.comtestbook.com This method effectively avoids the overalkylation that can plague direct alkylation of ammonia. byjus.com The synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, such as 3-phenylallyl bromide in the case of this compound, followed by the liberation of the primary amine. wikipedia.orgorganic-chemistry.org

The general mechanism involves three main steps:

Deprotonation: Phthalimide is treated with a base, such as potassium hydroxide (B78521) (KOH), to deprotonate the acidic imide hydrogen, forming the potassium phthalimide salt. This salt contains a highly nucleophilic imide anion. youtube.combyjus.com

N-Alkylation: The phthalimide anion acts as a nucleophile and attacks a primary alkyl halide in an SN2 reaction, forming an N-alkylphthalimide. youtube.comlibretexts.org

Cleavage: The final primary amine is released from the N-alkylphthalimide intermediate. This is commonly achieved through hydrazinolysis (the Ing-Manske procedure), which involves reacting the intermediate with hydrazine (B178648) (N₂H₄). wikipedia.orglibretexts.org This step yields the desired primary amine and a stable phthalhydrazide (B32825) byproduct. wikipedia.orgyoutube.com Alternatively, acidic or basic hydrolysis can be used, though these methods can sometimes result in lower yields. youtube.comtestbook.com

This methodology is not only used for simple primary amines but is also extended to the synthesis of α-amino acids. libretexts.orgyoutube.com For instance, the Gabriel malonic ester synthesis allows for the preparation of amino acids by alkylating a phthalimido-substituted malonic ester. libretexts.org Following alkylation, hydrolysis and decarboxylation yield the final amino acid product. libretexts.org Researchers have successfully synthesized various N-phthalimide amino acid derivatives, such as those from glycine, L-alanine, L-phenylalanine, and L-valine, through the condensation of the amino acid with phthalic acid or its anhydride (B1165640). researchgate.nettpcj.orgsphinxsai.com

Table 1: Comparison of Cleavage Methods in Gabriel Synthesis

| Cleavage Method | Reagent(s) | Byproduct | Notes |

|---|---|---|---|

| Hydrazinolysis | Hydrazine (N₂H₄) | Phthalhydrazide | Generally preferred for its mild conditions and high efficiency. wikipedia.orglibretexts.org |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Phthalic Acid | Can be harsh and may require prolonged heating. youtube.com |

The phthaloyl (Phth) group is an effective protecting group for primary amines, a crucial requirement in the stepwise synthesis of peptides. tandfonline.comorganic-chemistry.org Its primary advantage is that it blocks both hydrogens on the primary amino group, which helps to prevent racemization of the amino acid substrates during synthesis. wikipedia.orgorganic-chemistry.org The N-phthaloyl derivatives of amino acids are generally stable and crystalline, facilitating their purification. tandfonline.com

The introduction of the phthaloyl group, or N-phthaloylation, can be achieved by reacting an amino acid with phthalic anhydride, often requiring heat. tandfonline.com To avoid harsh conditions that could cause racemization, milder reagents like N-(ethoxycarbonyl)phthalimide have been developed, which react with amines under gentle conditions. tandfonline.com The removal of the phthaloyl group (deprotection) is typically accomplished via hydrazinolysis, a method that selectively cleaves the imide to liberate the free amine without disturbing other sensitive functional groups in the peptide chain. tandfonline.comorganic-chemistry.org

The phthalimide scaffold is also a valuable precursor for synthesizing substituted hydrazines and other nitrogen-containing molecules. A method for preparing 1,1-substituted hydrazines involves the alkylation of N-acyl- or N-alkoxycarbonylaminophthalimides via the Mitsunobu reaction, followed by dephthaloylation. organic-chemistry.org

Furthermore, N-aminophthalimide can be used as a protected form of hydrazine in the synthesis of N-protected α-amino acid hydrazides. thieme-connect.de This approach avoids the direct use of toxic hydrazine hydrate (B1144303). thieme-connect.de The process involves coupling N-aminophthalimide with an N-protected amino acid, followed by a selective dephthaloylation step to yield the desired amino acid hydrazide. thieme-connect.de These hydrazides are important intermediates in their own right, serving as precursors for heterocyclic compounds and as components in the synthesis of hydrazide peptides. thieme-connect.de Phthalimide's reaction with hydrazine is also exploited in chemical sensing; for example, a probe for hydrazine detection was developed where hydrazine-induced cleavage of a phthalimide group releases a fluorescent molecule, allowing for sensitive detection. nih.gov

Viii. Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Methods for Phthalimide (B116566) Functionalization

The functionalization of the phthalimide core and its substituents is a key area of research, as it allows for the fine-tuning of a molecule's properties. Modern catalytic methods are moving beyond classical approaches, offering unprecedented control over reactivity and selectivity.

Recent research has highlighted the power of transition metal catalysis for C-H functionalization, a process that converts typically inert carbon-hydrogen bonds into new functional groups. rsc.org For a molecule like N-(3-Phenylallyl)phthalimide, this could mean selectively modifying the phenyl ring or the allyl group to introduce new properties. For instance, rhodium-catalyzed C-H insertion using donor/acceptor carbenes has been shown to be highly effective, with the phthalimide group itself acting as a directing group to guide the reaction to specific sites. acs.org The large size of the phthalimide group can also shield certain positions, enhancing selectivity. acs.org

Palladium catalysis is another major focus. The palladium/norbornene cooperative catalysis, known as the Catellani reaction, enables the functionalization of distal C-H bonds, which are traditionally difficult to access. nih.gov Furthermore, palladium-catalyzed atroposelective C-H functionalization allows for the synthesis of axially chiral molecules, a crucial feature for many biologically active compounds. acs.orgacs.org In one study, N-allylphthalimide was used in a palladium-catalyzed dehydrogenative coupling reaction, demonstrating the potential to functionalize the allyl moiety. acs.orgacs.org

Nickel-photoredox catalysis has also emerged as a powerful tool for coupling aryl halides with C-H bonds, including the α-amino C-H bonds found in many amine derivatives. rsc.org Research has shown that phthalimide can act as a beneficial additive in these reactions, stabilizing the active nickel catalyst and improving reaction efficiency. acs.org Additionally, novel dirhodium catalysts are being developed as safer and more accessible alternatives to existing phthalimide-based catalysts for C-H functionalization and cyclopropanation reactions. emory.edu

Table 1: Overview of Novel Catalytic Methods for Phthalimide Functionalization

| Catalytic System | Type of Functionalization | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Rhodium(II) Catalysts (e.g., Rh₂(S-TPPTTL)₄) | C-H Insertion with Donor/Acceptor Carbenes | High site-selectivity and stereoselectivity; phthalimide can act as a directing group. | Selective functionalization of the allyl group or phenyl ring. | acs.org |

| Palladium/Norbornene (Catellani Reaction) | Distal Alkenyl C-H Arylation/Alkylation | Access to remote C-H bonds, good regio- and stereoselectivity. | Functionalization at a position distal to the allyl double bond. | nih.gov |

| Nickel-Photoredox Catalysis | C(sp²)–C(sp³) Coupling (e.g., Decarboxylative Arylation) | Uses readily available starting materials; phthalimide can act as a stabilizing additive. | Coupling of the phthalimide scaffold with various aryl groups. | rsc.orgacs.org |

| Palladium(II) Acetate with Amino Acid Ligands | Atroposelective C-H Alkenylation | Creates C-C axial chirality with high enantioselectivity. | Synthesis of chiral derivatives by functionalizing the phenyl group. | acs.orgacs.org |

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry has become an indispensable tool in the design and study of new phthalimide derivatives. By simulating molecular properties and interactions, researchers can predict the behavior of a compound before it is synthesized, saving significant time and resources.

Molecular docking is a widely used technique to predict how a molecule, such as a phthalimide derivative, will bind to a biological target, like an enzyme or receptor. nih.govresearchgate.net For example, studies have used docking to design novel phthalimide-based inhibitors for targets like the cytochrome bc1 complex in Plasmodium falciparum (the parasite that causes malaria) and protoporphyrinogen (B1215707) oxidase in plants. acs.orgmdpi.com In one study, computational design led to the synthesis of phthalimide derivatives with potent inhibitory activity against human neutrophil elastase, a key enzyme in inflammation. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. mdpi.com

Density Functional Theory (DFT) is another powerful method used to understand the electronic structure, stability, and reactivity of molecules. mdpi.com DFT calculations can predict properties like HOMO-LUMO energy levels, which are related to a molecule's electrochemical behavior and optical properties. nih.gov It has also been used to investigate reaction mechanisms, such as the acetic acid-catalyzed formation of N-phenylphthalimide, confirming that the dehydration step is rate-determining. mdpi.com

Furthermore, in silico methods are increasingly used to predict the pharmacokinetic and toxicological profiles of new compounds. nih.govnih.gov By calculating properties like lipophilicity (logP), aqueous solubility, and drug-likeness, researchers can identify candidates with a higher probability of success in later stages of drug development. nih.govresearchgate.net

Table 2: Applications of Computational Methods in Phthalimide Research

| Computational Method | Application | Information Gained | Example | Reference |

|---|---|---|---|---|

| Molecular Docking | Predictive design of inhibitors | Binding affinity, binding mode, key ligand-receptor interactions. | Designing phthalimides as TGF-β pathway inhibitors for cancer therapy. | mdpi.com |

| Density Functional Theory (DFT) | Structural and electronic property analysis | Optimized geometry, electronic structure, reaction energetics, spectroscopic properties. | Investigating the effect of N-substituents on the optical and electrochemical properties of aminophthalimides. | nih.gov |

| In Silico ADMET Prediction | Pharmacokinetic and toxicity screening | Drug-likeness, toxicity risk, solubility, metabolic stability. | Calculating molecular properties and toxicity risks for new pyrazolylphthalimide derivatives. | nih.gov |

| Homology Modeling | Building 3D models of protein targets | Provides a structural basis for docking when no crystal structure is available. | Creating a model of the ALK5 binding site to screen for phthalimide inhibitors. | mdpi.com |

Exploration of New Mechanistic Paradigms in Biological Interactions

The understanding of how phthalimides exert their biological effects is evolving rapidly. The historical example of thalidomide (B1683933), once a sedative and now a treatment for multiple myeloma and leprosy, has spurred intense research into the complex mechanisms of this class of compounds. nih.govacs.org It is now clear that phthalimides are not simple inhibitors but can act as sophisticated molecular modulators.

One of the most significant discoveries was that thalidomide and its analogs function as "molecular glues," redirecting the ubiquitin-proteasome system to degrade specific proteins. This paradigm-shifting discovery has opened up the field of targeted protein degradation, a major new modality in drug discovery. Research is now focused on designing new phthalimides that can target other proteins for degradation.

Beyond this, new mechanisms continue to be uncovered. For example, certain phthalimide derivatives have been found to exert anti-inflammatory effects by suppressing the Toll-like receptor (TLR)4 signaling pathway, a key component of the innate immune response. nih.gov This involves down-regulating the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β. nih.gov Other studies have shown that phthalimides can regulate TNF-α production in a bidirectional manner, either inhibiting or enhancing its production depending on the specific chemical structure and cellular context, suggesting interaction with a distinct molecular target. acs.org

In the realm of infectious diseases, phthalimides have been identified as inhibitors of the cytochrome bc1 complex, a crucial enzyme in the electron transport chain of parasites like Plasmodium falciparum. acs.org This mechanism is similar to that of the established antimalarial drug atovaquone. acs.org

Table 3: Mechanistic Insights into the Biological Activity of Phthalimides

| Biological Target/Pathway | Mechanism of Action | Therapeutic Area | Reference |

|---|---|---|---|

| Cereblon (CRBN) E3 Ligase Complex | Targeted protein degradation (molecular glue) | Oncology, Immunology | nih.govacs.org |

| Toll-like Receptor (TLR)4 Signaling | Suppression of pro-inflammatory cytokine production (TNF-α, IL-1β) | Inflammation | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) Production | Bidirectional regulation (inhibition or enhancement) | Immunology, Inflammation | acs.org |

| Cytochrome bc₁ Complex | Inhibition of mitochondrial respiration | Infectious Diseases (e.g., Malaria) | acs.org |

| DNA Gyrase B / VEGFR-2 | Enzyme inhibition | Antibacterial / Anticancer | nih.gov |

Sustainable and Green Chemistry Approaches in Phthalimide Synthesis

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. marketreportanalytics.com In phthalimide synthesis, this translates to a move away from harsh solvents, high temperatures, and stoichiometric reagents towards more sustainable alternatives. rsc.orgdatainsightsmarket.com

A key focus is the replacement of traditional organic solvents. Researchers have successfully synthesized phthalimides using high-temperature, high-pressure water/ethanol mixtures, which often yield pure crystalline products directly, minimizing the need for further purification. rsc.org Supercritical carbon dioxide (scCO₂) has also been explored as a green solvent for the reaction between phthalic anhydrides and primary amines. researchgate.netmsu.ru These methods align with the principles of green chemistry by reducing waste and avoiding toxic solvents. researchgate.net

Catalyst-free and metal-free synthesis is another important goal. rsc.org For example, the solid-state synthesis of N,N′-(1,2-phenylene)bis(phthalimide-5-carboxylic acid) has been achieved by simply heating the reactants without any catalyst, representing a highly efficient and clean method. researchgate.net Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, is also gaining traction as it offers a cost-effective, low-toxicity, and environmentally benign alternative to transition metal catalysts. rsc.org

Table 4: Green Chemistry Approaches in Phthalimide Synthesis

| Approach | Description | Key Advantage | Reference |

|---|---|---|---|

| Alternative Solvents | Using supercritical CO₂ or high-temperature/high-pressure H₂O/EtOH mixtures. | Reduces use of volatile organic compounds (VOCs); can simplify purification. | rsc.orgresearchgate.net |

| Catalyst-Free Synthesis | Solid-state reactions conducted by heating reactants without a catalyst. | High efficiency, no catalyst contamination, environmentally benign. | rsc.orgresearchgate.net |

| Organocatalysis | Employing small, metal-free organic molecules to catalyze reactions. | Low toxicity, cost-effective, insensitive to moisture/oxygen. | rsc.org |

| Recoverable Reagents | Designing reagents for the Gabriel synthesis that can be recovered and reused. | Improves atom economy and reduces chemical waste. | rsc.org |

| Electrochemical Methods | Using electricity to drive the reduction of imides to hydroxylactams and lactams. | Avoids chemical reducing agents; controllable process. | organic-chemistry.org |

Multidisciplinary Research Bridging Synthetic Chemistry and Mechanistic Biology

The most exciting future developments for phthalimides like this compound lie at the intersection of different scientific disciplines. The modern drug discovery and materials science paradigms rely on a synergistic loop between synthetic chemistry, computational science, and mechanistic biology. japsonline.comrjptonline.org

This integrated approach begins with the design of novel phthalimide derivatives, often guided by computational modeling to predict their activity and properties. nih.govmdpi.com Synthetic chemists then develop efficient and selective routes to create these target molecules. rsc.org Once synthesized, the compounds are evaluated in biological assays to determine their activity and to elucidate their mechanism of action. acs.orgnih.gov

For instance, a research program might start with a computational screen of a virtual library of phthalimides against a specific cancer target like VEGFR-2. nih.govresearchgate.net Promising hits are then synthesized and tested for their ability to inhibit the enzyme and kill cancer cells. The results of these biological tests—the structure-activity relationship (SAR) data—are then fed back to the computational chemists to refine their models. nih.gov This iterative cycle of design, synthesis, and testing accelerates the identification of lead compounds with improved potency and selectivity. acs.orgmdpi.com

This multidisciplinary collaboration is essential for tackling complex challenges. It allows for a deeper understanding of how the three-dimensional structure of a phthalimide derivative relates to its function at a molecular and cellular level. By combining the power to create new molecules with the ability to predict and understand their biological interactions, researchers can more effectively develop the next generation of phthalimide-based therapeutics, agrochemicals, and functional materials. researchgate.netjapsonline.com

Q & A

Q. What are the common synthetic routes for preparing N-(3-Phenylallyl)phthalimide, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phthalimide derivatives are often alkylated using bromo- or chloroalkyl reagents under basic conditions (e.g., K₂CO₃ in DMF at 100°C for 24 hours) . Reaction conditions such as temperature, solvent polarity, and base strength critically affect yield. In multi-step syntheses, intermediates like N-(bromoalkyl)phthalimides are generated using thionyl chloride or phthaldialdehyde under inert atmospheres (N₂) . Optimization involves monitoring reaction progress via TLC or NMR to minimize side reactions.

Q. Which spectroscopic and analytical techniques are essential for characterizing N-substituted phthalimides?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies carbonyl stretches (∼1700 cm⁻¹) and C-N bonds.

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., allyl or phenyl group integration) .

- Elemental Analysis : Validates purity and stoichiometry.

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for N-[2-(phenylseleno)ethyl]phthalimide monoclinic structures .

- HPLC or GC-MS : Assesses purity in complex mixtures .

Q. How does the acidity of phthalimide derivatives compare to related amides, and what experimental methods determine this?

- Methodological Answer : Phthalimide is more acidic than benzamide due to electron-withdrawing effects of the two carbonyl groups. Acidity is quantified via pKa measurements using potentiometric titration or UV-Vis spectroscopy in DMF/water mixtures. Computational methods (DFT) can predict acidity trends by analyzing charge distribution at the N-H bond .